molecular formula C19H15ClN4O3S B2888777 3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one CAS No. 847183-91-9

3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

Cat. No. B2888777
CAS RN: 847183-91-9
M. Wt: 414.86
InChI Key: SYCGBPZCFXBNMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds with a similar structure were synthesized and studied for their potential use in the treatment of metabolic disorders like type 2 diabetes, obesity, and nonalcoholic steatohepatitis .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry .

Scientific Research Applications

Antimicrobial Activity

Compounds with sulfonyl groups, such as the one , have been reported to exhibit strong antimicrobial actions. The presence of the sulfonyl group can enhance the compound’s ability to interact with bacterial enzymes, potentially inhibiting their growth or killing the bacteria outright. This makes it a candidate for developing new antimicrobial agents, especially in the face of rising antibiotic resistance .

Antitubercular Properties

Similar compounds have been synthesized and characterized for their antitubercular activity. The structural features of these compounds, including the chlorophenyl and sulfonyl groups, contribute to their ability to act against Mycobacterium tuberculosis, the bacteria responsible for tuberculosis. This could lead to the development of novel treatments for this persistent and widespread disease .

Anticancer Potential

The indole-sulfonamide structure is known to possess anticancer properties. The compound , with its sulfonyl and dipyrido-pyrimidinone groups, could be investigated for its potential to inhibit cancer cell growth or induce apoptosis in various cancer cell lines. This research could pave the way for new cancer therapies .

Antidiabetic Activity

Sulfonamide-based compounds have been associated with antidiabetic effects. They may interact with diabetic-related enzymes or receptors, offering a new approach to managing blood sugar levels. Further research could explore this compound’s efficacy and mechanism of action in diabetes treatment .

Anticonvulsant Effects

The compound’s structure suggests that it could modulate neurological pathways and potentially serve as an anticonvulsant. Research into its effects on seizure activity and its interaction with neurotransmitter systems could lead to new treatments for epilepsy and other seizure disorders .

Anti-inflammatory Uses

Compounds with similar structures have demonstrated anti-inflammatory properties. The sulfonyl group, in particular, is known to interfere with inflammatory pathways. Investigating this compound’s ability to reduce inflammation could contribute to the development of new anti-inflammatory medications .

Future Directions

The future research directions for this compound could involve further studies on its synthesis, mechanism of action, and potential applications in the treatment of various diseases .

properties

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-4-3-9-24-17(11)22-18-14(19(24)25)10-15(16(21)23(18)2)28(26,27)13-7-5-12(20)6-8-13/h3-10,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCGBPZCFXBNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one

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